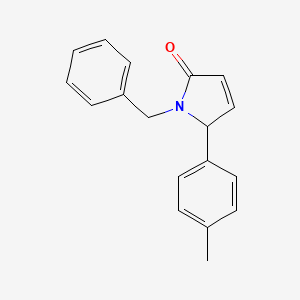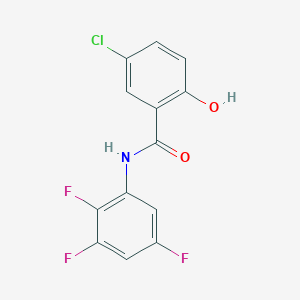
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide is a chemical compound with the molecular formula C13H8ClF3NO2. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a trifluorophenyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,3,5-trifluoroaniline.
Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,3,5-trifluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in a solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(2,3,5-trifluorophenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzylamine.
Substitution: Formation of 5-azido-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide or 5-thio-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the trifluorophenyl group.
2-Hydroxy-N-(2,3,5-trifluorophenyl)benzamide: Similar structure but lacks the chloro group.
5-Chloro-2-hydroxy-N-(2,4-difluorophenyl)benzamide: Similar structure but has a difluorophenyl group instead of a trifluorophenyl group
Uniqueness
5-Chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide is unique due to the presence of both chloro and trifluorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. The trifluorophenyl group, in particular, enhances its lipophilicity and metabolic stability, which can be advantageous in drug development .
Propiedades
Número CAS |
634186-31-5 |
|---|---|
Fórmula molecular |
C13H7ClF3NO2 |
Peso molecular |
301.65 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(2,3,5-trifluorophenyl)benzamide |
InChI |
InChI=1S/C13H7ClF3NO2/c14-6-1-2-11(19)8(3-6)13(20)18-10-5-7(15)4-9(16)12(10)17/h1-5,19H,(H,18,20) |
Clave InChI |
VYINJPMKSKAJGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)NC2=C(C(=CC(=C2)F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
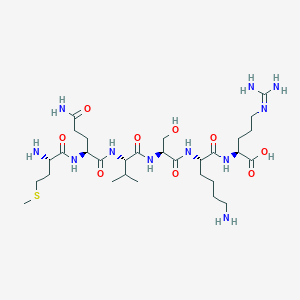
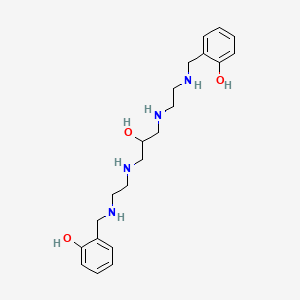

![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)

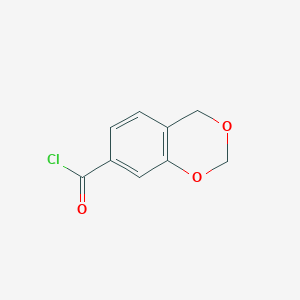
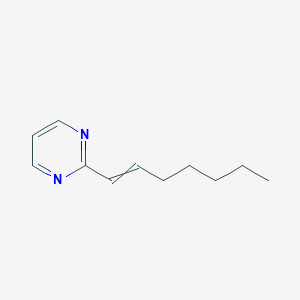
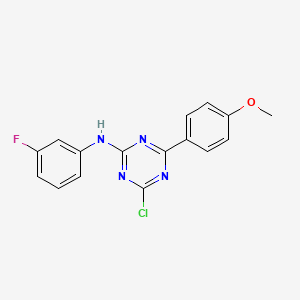
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)


